Cas no 2634687-59-3 ((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
- E75412
- MFCD33022396
- 2634687-59-3
- 2-[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]pyrimidine
- BS-47752
- (4S)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole
- 2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxaZolyl]-pyrimidine
-
- インチ: 1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m1/s1
- InChIKey: IGOXSVGRQVHHJE-MRVPVSSYSA-N
- ほほえんだ: O1C(C2N=CC=CN=2)=N[C@H](C1)C(C)C
計算された属性
- せいみつぶんしりょう: 191.105862047g/mol
- どういたいしつりょう: 191.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.4
- 疎水性パラメータ計算基準値(XlogP): 1.4
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01XCWH-1g |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
2634687-59-3 | 9799% | 1g |
$543.00 | 2025-02-12 | |
1PlusChem | 1P01XCO5-250mg |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
2634687-59-3 | 97% 99%ee | 250mg |
$120.00 | 2024-05-08 | |
Aaron | AR01XCWH-250mg |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
2634687-59-3 | 9799% | 250mg |
$145.00 | 2025-02-12 | |
Aaron | AR01XCWH-100mg |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
2634687-59-3 | 9799% | 100mg |
$79.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1238519-5g |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
2634687-59-3 | 97% | 5g |
$2695 | 2025-02-20 | |
Aaron | AR01XCWH-5g |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
2634687-59-3 | 9799% | 5g |
$2406.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1238519-5g |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
2634687-59-3 | 97% | 5g |
$2695 | 2025-02-28 | |
eNovation Chemicals LLC | Y1238519-100mg |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
2634687-59-3 | 97% | 100mg |
$130 | 2024-06-05 | |
Ambeed | A1351951-100mg |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
2634687-59-3 | 97% 99%ee | 100mg |
$80.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1238519-1g |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
2634687-59-3 | 97% | 1g |
$555 | 2024-06-05 |
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
2. Back matter
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazoleに関する追加情報
Compound CAS No. 2634687-59-3: (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
The compound with CAS No. 2634687-59-3, known as (S)-4-isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique combination of functional groups and stereochemistry, which contribute to its potential as a therapeutic agent. Recent studies have highlighted its promising activity in various biological systems, making it a subject of extensive research.
The molecular structure of (S)-4-isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole features a pyrimidine ring fused with a dihydrooxazole moiety. The pyrimidine ring is a well-known heterocyclic structure that is commonly found in nucleic acids and various bioactive compounds. The dihydrooxazole group adds further complexity to the molecule, providing additional sites for potential interactions with biological targets. The stereochemistry at the 4-position, denoted by the (S) configuration, plays a critical role in determining the compound's pharmacokinetic properties and biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes. One common approach involves the use of palladium-catalyzed cross-coupling reactions to construct the pyrimidine ring and subsequent cyclization steps to form the dihydrooxazole moiety. The stereochemistry at the 4-position is typically controlled during the synthesis using chiral auxiliary reagents or asymmetric induction techniques.
From a pharmacological perspective, (S)-4-isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has demonstrated potent activity in several in vitro assays. For instance, studies have shown that this compound exhibits selective inhibition of certain kinases involved in cellular signaling pathways. Its ability to modulate these pathways makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders.
In addition to its enzymatic activity, this compound has also been investigated for its potential as an antagonist of certain G-protein coupled receptors (GPCRs). Preclinical studies have indicated that it may possess efficacy in models of neurodegenerative diseases, where modulation of specific GPCRs is implicated in disease progression.
The stereochemistry at the 4-position is particularly important for the compound's pharmacokinetic profile. Studies have shown that the (S) configuration confers improved solubility and bioavailability compared to its (R) counterpart. This attribute is crucial for drug development, as it enhances the likelihood of achieving therapeutic concentrations in vivo.
Recent research has also explored the metabolic stability of (S)-4-isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole. In vitro assays using human liver microsomes have revealed that the compound undergoes minimal metabolism via cytochrome P450 enzymes, suggesting a favorable metabolic profile that may reduce the risk of drug-drug interactions.
Moreover, computational modeling studies have provided insights into the binding modes of this compound with its target proteins. These studies have identified key residues within the target proteins that are critical for binding affinity and selectivity. Such information is invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
In summary, (S)-4-isopropyl-2-(pyrimidin-2-yli) -dihydrooxazole represents a promising lead compound with diverse biological activities and favorable pharmacokinetic properties. Its unique structure and stereochemistry make it an attractive candidate for further development into therapeutically relevant agents.
2634687-59-3 ((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole) 関連製品
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)
- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)
- 60828-38-8(Ru(phen)(bpy)2(PF6)2)
- 2551119-53-8(3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)
- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)
- 1804494-54-9(6-Bromo-2-(difluoromethyl)-4-fluoro-3-methylpyridine)
- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
- 2138042-04-1(6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine)
